molecular formula C16H25NO B1610382 4-(1-Benzylpiperidin-4-YL)butan-1-OL CAS No. 318508-02-0

4-(1-Benzylpiperidin-4-YL)butan-1-OL

Cat. No. B1610382
M. Wt: 247.38 g/mol
InChI Key: SXNYWACHEZSLBF-UHFFFAOYSA-N
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Description

“4-(1-Benzylpiperidin-4-YL)butan-1-OL” is a chemical compound with the molecular formula C16H25NO . It is also known as 4-Piperidinebutanol, 1-(phenylmethyl)-, and 4-[1-(phenylmethyl)-4-piperidinyl]-1-butanol .


Molecular Structure Analysis

The molecular structure of “4-(1-Benzylpiperidin-4-YL)butan-1-OL” consists of a benzyl group attached to a piperidine ring, which is further connected to a butanol group . The exact structure would require more specific information or computational chemistry tools for accurate determination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Benzylpiperidin-4-YL)butan-1-OL” are not fully detailed in the available resources. It is known to be a liquid at room temperature .

Scientific Research Applications

  • Chemical Modification and Tuberculostatic Activity : In a study by Shchegol'kov et al. (2013), 4-(1-Benzylpiperidin-4-yl)butan-1-ol was involved in the alkylation of 2-(trifluoromethyl)-1H-benzimidazole, leading to compounds with moderate tuberculostatic activity. This illustrates its role in synthesizing new compounds with potential medical applications (Shchegol'kov et al., 2013).

  • Discovery of Novel Norepinephrine Inhibitors : Research by O'Neill et al. (2011) led to the development of new norepinephrine inhibitors involving modifications of similar compounds. This highlights its relevance in the development of treatments targeting neurotransmitter systems (O'Neill et al., 2011).

  • Liquid Crystalline Properties in Polymer Synthesis : Muhammad et al. (2020) investigated the synthesis of liquid crystalline polymers using compounds structurally related to 4-(1-Benzylpiperidin-4-yl)butan-1-ol. This research is significant for advancements in materials science, particularly in the field of liquid crystal polymers (Muhammad et al., 2020).

  • Antituberculosis Activity : In another study by Omel’kov et al. (2019), derivatives of 4-(1-Benzylpiperidin-4-yl)butan-1-ol demonstrated promising antituberculosis activity, indicating its potential in developing new therapeutic agents (Omel’kov et al., 2019).

  • Synthesis of Radiolabeled Compounds : Hiebel et al. (2006) synthesized a radiolabeled compound using 4-(1-Benzylpiperidin-4-yl)butan-1-ol for studying the corticotropin-releasing hormone type 1 receptor, demonstrating its use in receptor binding studies and pharmacological research (Hiebel et al., 2006).

properties

IUPAC Name

4-(1-benzylpiperidin-4-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c18-13-5-4-6-15-9-11-17(12-10-15)14-16-7-2-1-3-8-16/h1-3,7-8,15,18H,4-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNYWACHEZSLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445117
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzylpiperidin-4-YL)butan-1-OL

CAS RN

318508-02-0
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Silva, M Chioua, A Samadi, P Agostinho… - ACS Chemical …, 2013 - ACS Publications
The synthesis, molecular modeling, and pharmacological analysis of phenoxyalkylamino-4-phenylnicotinates (2–7), phenoxyalkoxybenzylidenemalononitriles (12, 13), pyridonepezils (…
Number of citations: 53 pubs.acs.org

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